N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core fused to a piperazine-carboxamide scaffold. The ethyl group at position 3 of the triazolo ring and the tert-butyl substituent on the carboxamide moiety distinguish it from related derivatives. This structure is designed to optimize pharmacokinetic properties, including solubility and metabolic stability, while maintaining affinity for biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-tert-butyl-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O/c1-5-23-13-11(19-20-23)12(16-10-17-13)21-6-8-22(9-7-21)14(24)18-15(2,3)4/h10H,5-9H2,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWPILZZSRZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC(C)(C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
- Piperazine Ring : A common scaffold in medicinal chemistry known for its diverse biological activities.
- Triazole and Pyrimidine Moieties : These heterocycles are often associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-tert-butyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl} have shown effectiveness against various bacterial strains.
Case Study :
A study on triazole compounds demonstrated that modifications on the triazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The presence of both triazole and pyrimidine rings in this compound suggests potential anticancer activity. Triazoles have been linked to the inhibition of tumor growth in several cancer models.
Research Findings :
In vitro studies have shown that similar derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where neuroinflammation plays a critical role.
Summary of Biological Activities
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.
Enzyme Inhibition
Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death. Similar mechanisms could be hypothesized for bacterial targets.
Modulation of Signaling Pathways
The compound may influence various signaling pathways involved in cell survival and apoptosis. This modulation can lead to reduced proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the triazolo ring, piperazine linkage, and carboxamide groups. These modifications influence molecular weight, lipophilicity, and synthetic yields (Table 1).
Key Observations:
- Benzyl or tetrazolylmethyl substituents (e.g., RG7774 ) may increase binding affinity to targets like cannabinoid receptors but reduce solubility due to higher lipophilicity.
- Synthetic Accessibility :
Anticancer Activity:
- Triazolopyrimidine derivatives with thioxo or ethylthio groups (e.g., compounds 2 and 4 in ) exhibited moderate activity against MCF-7 breast cancer cells (IC₅₀: 15–25 µM) . The target compound’s ethyl group may similarly modulate cytotoxicity but requires empirical validation.
Cannabinoid Receptor Affinity:
- Derivatives with 3-benzyl or 3-ethyl substituents (e.g., ) show affinity for the type-2 cannabinoid receptor (CB2), a target for inflammatory and neuropathic pain. The tert-butyl group in the target compound may enhance selectivity for CB2 over CB1 due to steric effects.
Pharmacokinetic Considerations
- Metabolic Stability : Piperazine-carboxamide derivatives are generally resistant to oxidative metabolism, but the ethyl group on the triazolo ring may undergo CYP450-mediated oxidation, necessitating further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
